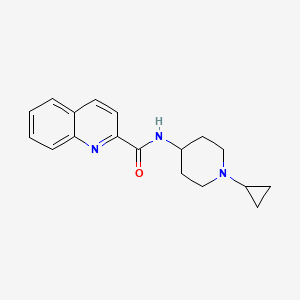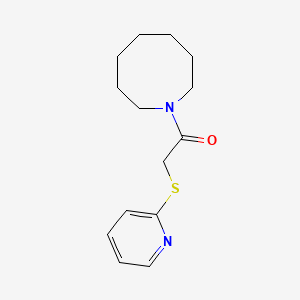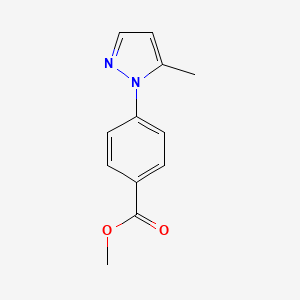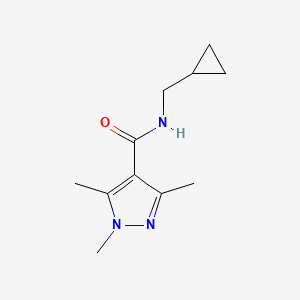
N-(2-ethylphenyl)-1H-indazole-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-ethylphenyl)-1H-indazole-7-carboxamide, also known as GW 501516, is a synthetic drug that has been widely used in scientific research. It belongs to the class of compounds known as selective androgen receptor modulators (SARMs) and has been shown to have potential applications in various fields, including sports medicine, cancer research, and metabolic disorders.
Mécanisme D'action
N-(2-ethylphenyl)-1H-indazole-7-carboxamide 501516 works by binding to and activating the peroxisome proliferator-activated receptor delta (PPAR-delta), which is a nuclear receptor that regulates the expression of genes involved in energy metabolism. Activation of PPAR-delta leads to an increase in the expression of genes involved in fatty acid oxidation and glucose metabolism, resulting in increased energy production and improved physical performance.
Biochemical and Physiological Effects
N-(2-ethylphenyl)-1H-indazole-7-carboxamide 501516 has been shown to have several biochemical and physiological effects. It has been shown to increase endurance and physical performance by increasing the expression of genes involved in energy metabolism. It has also been shown to have anti-inflammatory properties and to reduce the risk of metabolic disorders, such as obesity and diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-(2-ethylphenyl)-1H-indazole-7-carboxamide 501516 in lab experiments is its ability to improve physical performance and endurance. This makes it a useful tool for studying the effects of exercise on the body. However, one of the limitations of using N-(2-ethylphenyl)-1H-indazole-7-carboxamide 501516 is that it can be difficult to control the dosage and timing of administration, which can lead to inconsistent results.
Orientations Futures
There are several future directions for research involving N-(2-ethylphenyl)-1H-indazole-7-carboxamide 501516. One area of research is the potential use of N-(2-ethylphenyl)-1H-indazole-7-carboxamide 501516 in the treatment of metabolic disorders, such as obesity and diabetes. Another area of research is the potential use of N-(2-ethylphenyl)-1H-indazole-7-carboxamide 501516 in cancer research, as it has been shown to have anti-inflammatory properties and to reduce the risk of cancer. Additionally, further research is needed to determine the long-term effects of N-(2-ethylphenyl)-1H-indazole-7-carboxamide 501516 on the body, as well as its potential for abuse in sports and athletics.
Méthodes De Synthèse
The synthesis of N-(2-ethylphenyl)-1H-indazole-7-carboxamide 501516 involves several steps, including the reaction of 2-ethylphenylhydrazine with 2-bromoacetophenone to form 2-ethylphenylhydrazine hydrobromide. This is then reacted with 2-chloro-5-nitrobenzoic acid to form the corresponding amide, which is then reduced to the final product using palladium on carbon as a catalyst.
Applications De Recherche Scientifique
N-(2-ethylphenyl)-1H-indazole-7-carboxamide 501516 has been extensively studied for its potential applications in various fields of scientific research. It has been shown to have a positive effect on endurance and physical performance, making it a popular choice among athletes and bodybuilders. It has also been shown to have potential applications in the treatment of metabolic disorders, such as obesity and diabetes, and has been shown to have anti-inflammatory properties.
Propriétés
IUPAC Name |
N-(2-ethylphenyl)-1H-indazole-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-2-11-6-3-4-9-14(11)18-16(20)13-8-5-7-12-10-17-19-15(12)13/h3-10H,2H2,1H3,(H,17,19)(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DONBCCJYIGALPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CC3=C2NN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-ethylphenyl)-1H-indazole-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[(3-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501541.png)


![N-[(2-chlorophenyl)methyl]-N-methyl-1H-pyrrole-2-carboxamide](/img/structure/B7501570.png)





